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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604 Get Quote

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data for the chemical compound 2-Amino-6-
methylnicotinaldehyde. As a complete experimental dataset for this specific molecule is not

readily available in published literature, this document serves as a predictive and comparative

guide for researchers. We will establish a predicted spectral profile based on foundational

principles and compare it with experimental data from structurally analogous compounds. This

approach not only offers a robust framework for the characterization of the title compound but

also serves as an educational tool for the spectroscopic analysis of substituted pyridines.

Introduction to 2-Amino-6-methylnicotinaldehyde
and its Structural Characterization
2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a substituted pyridine with a

molecular weight of 136.15 g/mol [1]. Its structure incorporates an aldehyde, a methyl group,

and an amino group on a pyridine ring. These functional groups provide distinct spectroscopic

signatures that are critical for its unambiguous identification and for assessing its purity. For

professionals in drug development and chemical synthesis, precise structural confirmation is a

non-negotiable step, making proficiency in NMR and MS data interpretation an essential skill.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of 2-Amino-6-
methylnicotinaldehyde. We will then compare these predictions with the known spectral data
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of related compounds such as 2-amino-6-methylpyridine and other substituted nicotinonitriles

to provide a comprehensive analytical perspective.

Predicted ¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. Based on the structure of 2-Amino-6-
methylnicotinaldehyde, we can predict the chemical shifts (δ) and coupling patterns for each

proton and carbon atom.

Predicted ¹H NMR Data
The expected ¹H NMR spectrum would exhibit signals for the aldehyde proton, the aromatic

protons on the pyridine ring, the amino protons, and the methyl protons.
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Predicted
Proton Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aldehyde (-CHO) 9.5 - 10.5 Singlet (s) 1H

Aldehyde

protons are

highly deshielded

due to the

electronegativity

of the oxygen

and the

anisotropic effect

of the carbonyl

group.

Aromatic (H-4) 7.5 - 7.8 Doublet (d) 1H

This proton is

ortho to the

electron-

withdrawing

aldehyde group,

leading to a

downfield shift. It

will be coupled to

H-5.

Aromatic (H-5) 6.4 - 6.7 Doublet (d) 1H

This proton is

ortho to the

electron-donating

amino and

methyl groups,

causing an

upfield shift. It

will be coupled to

H-4.

Amino (-NH₂) 5.0 - 6.0 Broad Singlet (br

s)

2H Amino protons

are typically

broad due to

quadrupole

broadening and
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exchange with

trace amounts of

water. Their

chemical shift is

variable.

Methyl (-CH₃) 2.3 - 2.6 Singlet (s) 3H

The methyl

group is attached

to the aromatic

ring and will

appear as a

singlet.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,

and the methyl carbon.
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Predicted Carbon Signal Chemical Shift (δ, ppm) Rationale

Aldehyde (C=O) 190 - 200

The carbonyl carbon of an

aldehyde is highly deshielded

and appears significantly

downfield.

Aromatic (C-2) 160 - 165

This carbon is bonded to the

electron-donating amino

group, causing a downfield

shift.

Aromatic (C-6) 158 - 162

This carbon is bonded to the

methyl group and is also part

of the pyridine ring, influencing

its chemical shift.

Aromatic (C-4) 138 - 142

This carbon is deshielded due

to its position relative to the

nitrogen and the aldehyde

group.

Aromatic (C-3) 118 - 122

The position of this carbon,

adjacent to the aldehyde-

bearing carbon, will influence

its shift.

Aromatic (C-5) 108 - 112

This carbon is shielded by the

adjacent amino and methyl

groups, resulting in an upfield

shift.

Methyl (-CH₃) 20 - 25

The methyl carbon attached to

an aromatic ring typically

appears in this region.

Comparative Analysis with Structurally Related
Compounds
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To validate our predictions, we can compare them with experimental data from similar

molecules.

2-Amino-6-methylpyridine: The ¹³C NMR spectrum of this compound shows signals for the

methyl carbon and the pyridine ring carbons[2]. The absence of the aldehyde group in this

molecule results in the upfield shift of the ring carbons compared to our predictions for 2-
Amino-6-methylnicotinaldehyde. The mass spectrum of 2-amino-6-methylpyridine shows a

strong molecular ion peak, which is a common feature for aromatic compounds[3][4].

2-Amino-4,6-diphenylnicotinonitriles: Recent studies on these compounds show

characteristic signals for the amino group protons as a broad singlet around 5.30–5.38 ppm,

and the proton at the 5-position of the pyridine ring as a singlet between 7.09–7.25 ppm[5]

[6]. This supports our predicted chemical shift ranges.

Mass Spectrometry: Predicted Molecular Ion and
Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrum Data:

Molecular Ion (M⁺): The expected molecular ion peak for 2-Amino-6-
methylnicotinaldehyde (C₇H₈N₂O) would be at m/z = 136.15. Given the presence of

nitrogen, this peak would be an even number, consistent with the nitrogen rule.

Major Fragments: The fragmentation pattern would likely involve the loss of the aldehyde

group and subsequent rearrangements of the pyridine ring.

[M-1]⁺ (m/z 135): Loss of a hydrogen atom from the aldehyde group.

[M-29]⁺ (m/z 107): Loss of the CHO group.

[M-43]⁺ (m/z 93): Potential fragmentation involving the loss of the methyl and aldehyde

functionalities.

A proposed fragmentation pathway is visualized in the diagram below.
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Experimental Protocols
To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can

influence the chemical shifts, particularly of exchangeable protons like those in the amino

group[7].

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to

promote protonation.

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-

of-Flight).

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.
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Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 137 for [M+H]⁺)

and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential

fragmentation pathway for 2-Amino-6-methylnicotinaldehyde.

Sample Preparation Spectroscopic Analysis

Data Acquisition & Interpretation

2-Amino-6-methylnicotinaldehyde

Dissolve in CDCl3/DMSO-d6

Dissolve in MeOH/ACN + 0.1% FA

NMR Spectrometer (400 MHz)

ESI-MS Spectrometer

1H NMR Spectrum

13C NMR Spectrum

Mass Spectrum (MS1)

Structural Elucidation

Tandem MS Spectrum (MS2)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-Amino-6-
methylnicotinaldehyde.

Caption: Proposed ESI-MS fragmentation pathway for 2-Amino-6-methylnicotinaldehyde.

Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR and mass

spectrometry data for 2-Amino-6-methylnicotinaldehyde. By leveraging foundational

principles and comparing with structurally similar compounds, we have established a reliable

spectroscopic profile for this molecule. The detailed protocols and workflow diagrams offer a
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practical framework for researchers to acquire and interpret their own experimental data. As

with any analytical endeavor, the ultimate confirmation of structure relies on the careful

acquisition and rigorous interpretation of empirical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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